2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Fatty Acid Synthase Enzyme Inhibition Lipid Metabolism

FASN TE-domain SAR programs often lack well-characterized dual-heterocycle reference inhibitors with verified target engagement. This compound fills that critical gap. • FASN TE IC₅₀: 5.89 µM - benchmark new analogs at 5-50 µM; pair with C75 control (IC₅₀ 15.53 µM) • Unique furan-thiophene tertiary acetamide scaffold enables chalcogen-bonding (S···O) & π-stacking dissection via ITC/SPR • MW 345.8 Da, TPSA ~67 Ų, 7 rotatable bonds - ideal computational permeability & metabolic stability calibration standard Supplied exclusively for R&D; available for immediate global dispatch.

Molecular Formula C18H16ClNO2S
Molecular Weight 345.84
CAS No. 1219914-38-1
Cat. No. B2616728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
CAS1219914-38-1
Molecular FormulaC18H16ClNO2S
Molecular Weight345.84
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)N(CC2=CSC=C2)CC3=CC=CO3)Cl
InChIInChI=1S/C18H16ClNO2S/c19-17-6-2-1-4-15(17)10-18(21)20(11-14-7-9-23-13-14)12-16-5-3-8-22-16/h1-9,13H,10-12H2
InChIKeyFVESEYNHVBXPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide – Identity & Core Properties


2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide (CAS 1219914-38-1) is a synthetic tertiary acetamide that combines a 2-chlorophenylacetyl group with furan-2-ylmethyl and thiophen-3-ylmethyl substituents [1]. Its molecular formula is C₁₈H₁₆ClNO₂S (MW 345.8 g·mol⁻¹) [1]. Publicly documented biological profiling is limited; the sole confirmatory activity record is a dose‑response IC₅₀ against the thioesterase domain of fatty acid synthase (FASN) obtained from a PubChem BioAssay deposited in ChEMBL [2].

FASN thioesterase domain inhibition study fit
Unique dual-heterocycle scaffold (furan + thiophene) – distinct from mono-heterocycle analogs
Limited public selectivity data – internal validation recommended

2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide – Analog Substitution Limitations


The compound’s tertiary acetamide scaffold, carrying both an electron‑rich furan and a sulfur‑containing thiophene ring on the same nitrogen, constitutes a distinct pharmacophoric arrangement not replicated by mono‑heterocycle or regioisomeric analogs. Quantitative structure–activity relationship (QSAR) models for furan‑ and thiophene‑amide derivatives demonstrate that even positional isomerism of the heterocycle can shift HPLC‑derived lipophilicity indices and antiproliferative LD₅₀ values by more than an order of magnitude [1]. Therefore, substituting the target compound with, e.g., 2‑(2‑chlorophenyl)‑N‑(furan‑2‑ylmethyl)acetamide (lacking the thiophene domain) or N‑(furan‑2‑ylmethyl)‑N‑(thiophen‑2‑ylmethyl) regioisomers risks unpredictable changes in target engagement, metabolic stability, and cellular permeability.

Heterocycle substitution

Omitting the thiophene ring or using regioisomeric thiophene may alter target engagement and permeability, limiting direct replacement.

Selectivity uncertainty

Absence of selectivity profiling data across kinase, CYP, or CEREP panels means off-target effects cannot be ruled out without internal validation.

Physicochemical divergence

Physicochemical properties (MW, TPSA, rotatable bonds) differ markedly from mono-heterocycle analogs, affecting ADME predictions.

2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide – Differentiation Evidence


FASN Thioesterase Domain Inhibition

In a confirmatory fluorescence‑intensity kinetic assay for the thioesterase domain of fatty acid synthase (FASN), 2‑(2‑chlorophenyl)‑N‑(furan‑2‑ylmethyl)‑N‑(thiophen‑3‑ylmethyl)acetamide yielded an IC₅₀ of 5,890 nM (5.89 µM) [1]. The classical FASN inhibitor C75 (cerulenin mimetic) exhibits an enzymatic IC₅₀ of 15.53 µM (15,530 nM) against FASN in a comparable in‑vitro system . The target compound therefore shows approximately 2.6‑fold greater potency in the FASN enzymatic assay, although the two values originate from different laboratories and must be interpreted as cross‑study comparable rather than a direct head‑to‑head determination.

FASN TE inhibition
Data to verify
Target
5,890 nM
vs
C75
15,530 nM
~2.6-fold lower IC₅₀
Supports assay concentration range review
Cross-study comparable; independent validation recommended
Fatty Acid Synthase Enzyme Inhibition Lipid Metabolism

Physicochemical Property Comparison

The target compound’s molecular weight (345.8 Da) and calculated topological polar surface area (TPSA; ~67 Ų) place it near the upper boundary of typical lead‑like space, whereas mono‑heterocycle analogs such as 2‑(2‑chlorophenyl)‑N‑(furan‑2‑ylmethyl)acetamide (MW ~249.7 Da, TPSA ~42 Ų) fall well within lead‑like criteria [1][2]. The addition of the thiophene ring increases the number of rotatable bonds from 5 to 7 and introduces a sulfur atom capable of forming chalcogen interactions with target proteins. These differences predict altered membrane permeability and target‑binding thermodynamics, reinforcing the conclusion that the dual‑heterocycle scaffold is a distinct chemical entity not interchangeable with simpler analogs.

Physicochemical properties
Class-level
MW 345.8 Da 249.7 Da
TPSA ~67 Ų ~42 Ų
Rot. bonds 7 5
S atoms 1 0
Property differences may affect permeability and binding context
Class-level inference; experimental verification advised
Drug‑likeness Physicochemical Profiling Permeability

Selectivity Data Gap

A search of the ChEMBL, PubChem, and BindingDB databases reveals no selectivity profiling data (e.g., CEREP panel, kinase profiling, or CYP inhibition) for 2‑(2‑chlorophenyl)‑N‑(furan‑2‑ylmethyl)‑N‑(thiophen‑3‑ylmethyl)acetamide [1]. In contrast, structurally related furan‑thiophene amide series reported in the patent literature (e.g., FORMA Therapeutics FASN inhibitors) typically include selectivity metrics such as >100‑fold discrimination against FASN‑KR domain or >50‑fold selectivity over related acyl‑transferase enzymes [2]. The absence of analogous data for the target compound means that researchers must internally validate selectivity before using it as a chemical probe.

Selectivity data gap
Data to verify
Target: No data available
Comparator (FORMA FASN inhibitors): reported >100-fold selectivity
Selectivity must be internally validated before probe use
Absence of public data increases experimental risk
Selectivity Off‑target Profiling Data Transparency

2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide – Application Scenarios


FASN-Dependent Assays & SAR

Given its confirmed FASN thioesterase‑domain IC₅₀ of 5.89 µM [1], the compound is immediately applicable as a starting point for structure–activity relationship (SAR) campaigns targeting the FASN TE domain. Investigators synthesizing derivatives should use the parent scaffold as a reference inhibitor at concentrations bracketing 5–50 µM to benchmark new analogs. Pairing with C75 (IC₅₀ 15.53 µM) as a positive control is recommended to gauge assay‑to‑assay variability .

Physicochemical Benchmarking for Dual-Heterocycle Libraries

The distinct molecular weight (345.8 Da), TPSA (~67 Ų), and rotatable bond count (7) of the target compound [1] make it a useful benchmark for calibrating computational models that predict permeability, solubility, and metabolic stability of furan‑thiophene amide series. Comparing new compounds against this dual‑heterocycle standard helps identify outlier scaffolds with potentially superior drug‑like properties .

Chemical Probe for Heterocycle–Target Binding

The simultaneous presence of furan and thiophene rings on the tertiary amide nitrogen provides a unique tool for studying the contribution of chalcogen‑bonding (S···O) and π‑stacking interactions to protein‑ligand recognition. Researchers can use the compound in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments to dissect the thermodynamic signatures imparted by each heterocycle, guiding rational design of more potent and selective inhibitors [1].

Application
Selection Property
Validation Focus
FASN TE domain SAR studies
FASN TE inhibition reference context
Concentration-range and assay control benchmarking
Dual-heterocycle lead-like profiling
Physicochemical benchmarks (MW, TPSA, rotatable bonds)
Computational model calibration for ADME prediction
Heterocycle–target binding studies
Dual heterocycle chalcogen/π-stacking probe
Thermodynamic profiling (ITC/SPR) of heterocycle contributions
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